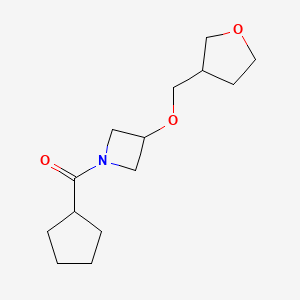
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a closely related compound, has been described through a one-pot synthesis method involving the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. This process has been characterized by NMR, LC/MS, and X-ray diffraction analyses, highlighting a method that could be adapted for the synthesis of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (Kovalenko et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been thoroughly analyzed using single crystal X-ray diffraction, indicating strong intramolecular hydrogen bonding. These studies contribute to understanding the molecular structure of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, which likely exhibits similar intramolecular interactions (Kovalenko et al., 2019).
Chemical Reactions and Properties
Research has explored the consecutive alkylation reactions of related compounds, establishing the regioselectivity for designing synthetic pathways. This knowledge can be applied to the chemical reactions involving methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, indicating potential pathways for functionalization and derivatization (Kovalenko et al., 2020).
Physical Properties Analysis
The synthesis and characterization of related quinoline compounds have led to insights into their physical properties, such as solubility, melting points, and stability. These properties are crucial for the practical application and handling of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in a laboratory setting (Ukrainets et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, potential for further functionalization, and behavior under different chemical conditions, have been studied. These insights are derived from the synthesis and reactions of similar compounds, providing a foundation for understanding and predicting the behavior of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in diverse chemical reactions (Ukrainets et al., 2011).
Aplicaciones Científicas De Investigación
Synthetic and Structural Studies
- A study highlighted the methylation process of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is closely related to the compound , detailing the regioselectivity of alkylation reactions for the design of combinatorial libraries. Molecular docking suggested these compounds could inhibit Hepatitis B Virus replication, with in vitro studies confirming their potential as HBV replication inhibitors (Kovalenko et al., 2020).
- Another research provided insights into a novel synthesis method for a similar compound, emphasizing the role of intermolecular hydrogen bonds in stabilizing the crystal structure of the product (Kovalenko et al., 2019).
Applications in Biological and Medicinal Chemistry
- Research into the antihypoxic activity of 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid N-R-Amide Hydrochlorides, which share a core structure with the subject compound, found several amides showing promising antihypoxic effects, indicating potential for further pharmacological testing as antioxidants (Ukrainets et al., 2014).
Chemical Synthesis and Methodology
- A study on the synthesis of protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles (Oxazolines) illustrates the versatility and synthetic interest in derivatives of the core compound , showcasing convergent routes for its preparation (Lerestif et al., 1999).
Potential Antibacterial Agents
- The ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, starting from related quinolone structures, was investigated for their antibacterial activity, highlighting the broader pharmaceutical applications of these compounds (Balaji et al., 2013).
Propiedades
IUPAC Name |
methyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17-2/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLUURCYTWTKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)


![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)
![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)
![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)



![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)
